Compound Description: Astemizole (C28H31FN4O) is a non-sedating H1 antihistamine. Its crystal structure reveals two molecules in the asymmetric unit, linked by intermolecular hydrogen bonds to form infinite chains.
Relevance: While not directly analogous in structure, Astemizole shares the presence of a 4-fluorophenyl group with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. Both compounds are also pharmacologically active, albeit targeting different receptors.
Compound Description: (3S,4R)-4-[4-(Benzyloxy)phenyl]-3-(4-fluorophenyl)-1-[(S)-1-(4-methoxyphenyl)ethyl]azetidin-2-one (C31H28FNO3) is an intermediate in the synthesis of ezetimibe analogs. The absolute configuration of this compound is determined by a pre-existing chiral center in one of the reactants.
Relevance: This compound shares the 4-fluorophenyl and 4-methoxyphenyl groups with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. Both compounds highlight the use of these specific aromatic substituents in medicinal chemistry.
Compound Description: This compound is a potent T-type Ca2+ channel blocker. It was found to effectively lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia. The isopropyl substituent at the benzylic position is crucial for its potent inhibitory activity.
Relevance: N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide shares the 4-fluorophenyl and methoxyphenyl moieties with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. Both compounds demonstrate the use of these structural features in molecules exhibiting significant biological activities.
Compound Description: This compound is a derivative of 3-[(4-Methoxyphenyl)amino]propanehydrazide and displayed potent cytotoxicity against the human glioblastoma U-87 cell line. [, ] It also showed some antioxidant activity, although less than some other derivatives in the series. [, ]
Relevance: Like 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, this compound incorporates both 4-fluorophenyl and 4-methoxyphenyl groups. [, ] This highlights the recurring use of these structural features in compounds exhibiting diverse biological activities, including anticancer and antihypertensive effects. [, ]
Compound Description: This compound exhibits distinct solid-state forms and has been investigated for its potential pharmacological activity. The paper focuses on its preparation and characterization.
Relevance: N-{2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl}acetamide, despite lacking the 4-fluorophenyl group, shares the presence of a 4-methoxyphenyl motif with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. This suggests the broader significance of this aromatic substituent in drug development.
Compound Description: This compound was studied for the presence of residual organic solvents using gas chromatography.
Relevance: 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amido] pyrimidin-5-yl-methanol shares the 4-fluorophenyl group with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. While the overall structures differ significantly, this shared feature highlights the widespread use of this specific aromatic group in medicinal chemistry.
Compound Description: This compound, referred to as CYS, possesses a shorter π-conjugated system and exhibits aggregation-caused quenching (ACQ) in DMSO-water mixtures. It also forms self-assembled nanostructured crystalline asymmetrical particles.
Relevance: CYS shares the 4-methoxyphenyl moiety with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, while both also incorporate a sulfonyl group. These similarities suggest a common structural motif employed in the design of molecules intended for biological applications.
Compound Description: This compound, denoted BCYS, has a larger π-conjugated system and displays aggregation-induced emission (AIE) in DMSO-water mixtures. It forms self-assembled microfibrous structures.
Relevance: BCYS, although larger and more complex, shares the 4-methoxyphenyl and sulfonyl groups with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. This underscores the significance of these structural elements in compounds exhibiting specific photophysical properties and self-assembly behaviors.
Compound Description: TMI-1 is a dual inhibitor of TACE (TNF-converting enzyme) and MMPs (matrix metalloproteinases) and exhibits potent activity against both targets. It significantly reduces clinical severity scores in mouse models of collagen-induced arthritis.
Relevance: TMI-1 incorporates a sulfonyl group, a common structural element also present in 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. This emphasizes the use of sulfonyl moieties in the design of inhibitors targeting various enzymes involved in inflammatory processes.
Compound Description: [18F]DASA-23 is a PET imaging tracer designed to study PKM2 (pyruvate kinase M2) expression, a key enzyme in cancer metabolism. [, ] It successfully visualizes PKM2 in GBM (glioblastoma) tumors both in mouse models and human subjects. [, ]
Relevance: This compound incorporates both 4-fluorophenyl and 4-methoxyphenyl groups linked to sulfonyl moieties, similarly to 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. [, ] Both compounds demonstrate the application of these specific aromatic substituents and sulfonyl groups in the design of molecules exhibiting specific biological targets and activities. [, ]
Compound Description: This compound exhibited potent neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells (PC12) and demonstrated significant anti-ischemic activity in a mouse model of acute cerebral ischemia.
Relevance: Similar to 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, this compound incorporates both a 4-fluorophenyl and a 4-methoxyphenyl group. Both compounds highlight the use of these structural features in molecules with notable biological activities, one as a potential neuroprotective agent and the other as an antihypertensive agent.
Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) and Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)
Compound Description: Both Cimbi-712 and Cimbi-717 are selective 5-HT7R (serotonin 7 receptor) ligands that were evaluated as potential PET radioligands for imaging this receptor in the pig brain. 11C-Cimbi-717 showed more promising kinetics and a dose-dependent decline in binding after receptor blockade.
Relevance: While structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, Cimbi-717 shares the 4-methoxyphenyl group. This suggests a broader relevance of this substituent in designing molecules targeting specific receptors within the central nervous system.
Compound Description: Sch.336 is a triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). It exhibits potent anti-inflammatory properties by blocking leukocyte recruitment in vivo.
Relevance: Sch.336, while lacking the 4-fluorophenyl group, incorporates two 4-methoxyphenyl moieties linked to sulfonyl groups, a structural feature also present in 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine. This highlights the common utilization of sulfonyl and methoxyphenyl groups in the development of molecules targeting specific receptors involved in inflammatory pathways.
Compound Description: These six compounds were identified as potential inhibitors of HIF-1 (hypoxia-inducible factor-1) α and β dimerization through a pharmacophore model and virtual screening approach. Their biological activity against HIF-1 ranged from lower to higher micromolar IC50 values.
Relevance: While not directly structurally analogous to 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, Hit 5 shares the 4-methoxyphenyl group. This shared structural feature highlights the potential relevance of this substituent in developing molecules targeting various protein-protein interactions.
4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) and 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b)
Compound Description: These compounds were synthesized and evaluated for their antimicrobial and anticancer activities. 11a showed high activity against HEPG2, MCF7, and HCT-116 cancer cell lines with an IC50 of 0.7 μM. 11b exhibited the highest activity against Candida albicans among all tested compounds.
Relevance: While structurally different from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, compound 11a shares the presence of a 4-methoxyphenyl group. This underscores the broader application of this substituent in designing molecules for diverse biological targets, including antimicrobial and anticancer applications.
Compound Description: This 1,2,3-triazole derivative was predicted through in silico screening to be an inhibitor of the S100A2-p53 protein-protein interaction, a potential target for pancreatic cancer therapy. In the MiaPaCa-2 pancreatic cell line, it showed growth inhibitory activity with an IC50 of ~50 μM.
Relevance: This compound shares the 4-methoxyphenyl moiety with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, highlighting the recurring use of this substituent in molecules targeting specific biological processes, including protein-protein interactions.
Compound Description: JHW007 is an N-butyl analog of benztropine that binds to dopamine transporters (DAT) but exhibits reduced cocaine-like behavioral effects and antagonizes various effects of cocaine. JHW007 antagonized the locomotor stimulant effects of cocaine and other DAT inhibitors without occupying a significant portion of DAT binding sites.
Relevance: JHW007 and 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine both feature a 4-fluorophenyl group. Although their structures and pharmacological targets differ, both compounds demonstrate the use of this specific aromatic substituent in molecules with relevant biological activities.
Compound Description: This compound is a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist that demonstrated dose-related decreases in DOI-induced head twitches in rats but failed to significantly block the discriminative stimulus effects of DOI, suggesting limited 5-HT2A antagonist properties in vivo.
Relevance: While structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, WY-50,324 shares a structural resemblance to the guanidine moiety, highlighting the importance of this functional group in designing molecules targeting serotonin receptors.
Compound Description: BAY 12-9566 is a potent inhibitor of TACE and MMPs.
Relevance: While structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, BAY 12-9566 highlights the importance of developing inhibitors for TACE and MMPs as potential therapeutic targets for inflammatory diseases, similarly to TMI-1.
Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor. It effectively reduces brain and plasma amyloid-β (Aβ) levels in APP-YAC transgenic mice.
Relevance: While structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, BMS-289948 highlights the use of a 4-fluorophenyl group in the context of developing therapeutics for Alzheimer's disease.
Compound Description: Arpromidine is a potent H2 agonist with moderate H1 antagonist activity. It exhibits significantly higher activity at the H2 receptor compared to histamine and shows positive inotropic effects in guinea pig hearts.
Relevance: Arpromidine, like 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, contains a 4-fluorophenyl group, showcasing the use of this substituent in molecules targeting histamine receptors. Both compounds demonstrate the application of structural modifications to achieve desired pharmacological activities.
1,1-diphenylethene, 1,1-bis(4-chlorophenyl)ethene, 1,1-bis(4-methylphenyl)ethene, 1,1-bis(4-methoxyphenyl)ethene, and 1,1-bis(4-fluorophenyl)ethene
Compound Description: These compounds are 1,1-disubstituted alkenes used as reactants in the manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen.
Relevance: 1,1-bis(4-fluorophenyl)ethene, while structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, shares the presence of a 4-fluorophenyl group. This highlights the broader use of this substituent in various chemical reactions and underscores its importance in different chemical contexts.
3-(4-toluenesulfonyl)-5-phenoxymethylene-2-oxazolidone (I) and 3-(4-toluenesulfonyl)-5-(4-methoxyphenoxymethylene)-2-oxazolidone (II)
Compound Description: These compounds were synthesized by the cyclization reaction of 4-toluenesulfonyl isocyanate with epoxides. They represent a class of cyclic sulfonyl-substituted oxazolidones.
Relevance: Compound II, although structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, shares the presence of a 4-methoxyphenyl moiety. This highlights the recurring use of this aromatic substituent in the synthesis of various heterocyclic compounds.
Compound Description: ML00253764 is a melanocortin 4-receptor (MC4-R) inverse agonist that prevents the loss of lean body mass in tumor-bearing mice. It stimulates food intake and has potential as a drug candidate for the treatment of cancer cachexia.
Relevance: Although structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, ML00253764 contains a 2-methoxyphenyl group, demonstrating the recurring use of methoxyphenyl substituents in designing molecules targeting various receptors and biological processes.
Compound Description: PCG is a p38 MAPK inhibitor that effectively suppresses cytokine release from lipopolysaccharide-stimulated human monocytes. It shows differential effects on cytokine release depending on the cell type, with a greater impact on monocytes compared to macrophages.
Relevance: PCG, although structurally different from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, shares the presence of a guanidine moiety and a 4-fluorophenyl group. This suggests a broader relevance of these structural features in designing molecules targeting inflammatory pathways and modulating cytokine production.
Compound Description: This compound is a nonpeptide inhibitor of thrombin that binds to the active site and occupies the S1, S2, and aryl subsites. It forms close contacts with the enzyme through electrostatic interactions and hydrophobic interactions.
Relevance: This compound, although structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, highlights the importance of sulfonyl groups and aromatic moieties in designing inhibitors targeting enzymes involved in coagulation processes.
Compound Description: TAK-242 is a potent inhibitor of nitric oxide (NO) and cytokine production and has demonstrated significant efficacy in suppressing inflammatory responses in a mouse model of endotoxin shock. It is currently under clinical investigation as a potential treatment for sepsis.
Relevance: TAK-242, although structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, shares the presence of a 4-fluorophenyl group linked to a sulfonamide moiety. This highlights the importance of these structural features in designing molecules targeting inflammatory pathways and modulating the production of inflammatory mediators.
Compound Description: GS-5759 is a novel bifunctional molecule with both potent β2-adrenoceptor agonist and PDE4 (phosphodiesterase 4) inhibitor activity. [, ] It has shown efficacy as a bronchodilator and anti-inflammatory agent in preclinical models of COPD (chronic obstructive pulmonary disease). [, ]
Relevance: GS-5759 shares the 4-methoxyphenyl group with 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, emphasizing the broad application of this substituent in the design of molecules targeting different receptors and biological processes. [, ]
Compound Description: SSR181507 is a novel antipsychotic with serotonin 5-HT1A receptor activation properties. It effectively increases dopamine levels in the medial prefrontal cortex of rats, an effect associated with improved treatment of negative symptoms and cognitive deficits.
Relevance: While structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, SSR181507 highlights the importance of developing drugs that target both dopamine and serotonin receptors for the treatment of psychiatric disorders.
Compound Description: BMY 7378 is a selective α1D-adrenergic receptor antagonist that blocks α1D-AR-induced vascular smooth muscle apoptosis.
Relevance: While structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, BMY 7378 highlights the importance of developing drugs that target the α1D-adrenergic receptor for the treatment of cardiovascular diseases.
Compound Description: M100907 is a 5-HT2A receptor antagonist that suppresses cortical glutamate release induced by NMDA receptor blockade in rats. Its effects involve interactions with endogenous serotonin and 5-HT2C receptors.
Relevance: M100907, while structurally distinct from 1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine, incorporates a 4-fluorophenyl group and shares a structural resemblance to the guanidine moiety. This highlights the relevance of these structural features in designing molecules targeting serotonin receptors and modulating glutamate release in the brain.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.